![molecular formula C28H48N4O18 B566711 GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr CAS No. 1304646-03-4](/img/structure/B566711.png)
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr
Vue d'ensemble
Description
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr: is a complex carbohydrate structure, also known as a glycopeptide. It consists of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues linked to a threonine (Thr) amino acid. This compound is significant in the study of glycosylation, a process where sugars are attached to proteins or lipids, influencing their function and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves multiple steps of glycosylation reactions. Typically, the synthesis starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially linked using glycosylation reactions, often catalyzed by glycosyltransferases or chemical catalysts. The reaction conditions usually involve controlled temperatures and pH levels to ensure the correct formation of glycosidic bonds .
Industrial Production Methods: Industrial production of such complex glycopeptides is challenging due to the specificity required in glycosylation reactions. Enzymatic synthesis using glycosyltransferases is a preferred method in industrial settings due to its high specificity and efficiency. Chemical synthesis methods are also employed but require extensive purification steps to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar residues.
Reduction: Reduction reactions can occur at the carbonyl groups of the sugar residues.
Substitution: Substitution reactions can take place at the amino groups of the sugar residues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and permanganate under mild conditions.
Reduction: Reducing agents like sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Introduction to GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr
This compound is a complex carbohydrate structure that plays a significant role in various biological processes. This glycopeptide consists of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues linked to a threonine (Thr) amino acid. Its unique glycosylation pattern makes it essential for understanding cell signaling, immune response, and potential therapeutic applications.
Chemistry
In the field of chemistry, this compound serves as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates. Researchers utilize this compound to explore the mechanisms of glycosyltransferases and the formation of glycosidic bonds, which are critical in carbohydrate chemistry .
Biology
The compound is pivotal in biological research, particularly in understanding cell recognition and signaling mechanisms. It has been used in studies related to:
- Cell Adhesion : The specific glycosylation pattern influences how cells adhere to one another and to extracellular matrices, impacting tissue development and repair.
- Immune Response : this compound interacts with various proteins, including galectins, which are involved in modulating immune responses and cell-cell interactions .
Medicine
In medical research, this compound is being explored for its potential applications in:
- Drug Delivery Systems : Due to its ability to target specific cells, it can be engineered into drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
- Vaccine Development : Its role in immune modulation makes it a candidate for developing vaccines that can elicit stronger immune responses against pathogens or tumors .
Industry
Industrially, this compound is utilized in:
- Production of Glycoproteins : This compound is essential in synthesizing glycoproteins which have diverse applications in therapeutics and diagnostics.
- Biosensors and Diagnostic Tools : Its specific binding properties make it valuable for developing biosensors that detect biological markers .
Cell Adhesion Studies
Research has demonstrated that the presence of this compound influences cell adhesion properties significantly. In vitro studies showed increased adhesion of immune cells when treated with this compound, suggesting its potential role in enhancing immune responses during infections .
Tumor Biology
Investigations into tumor biology have revealed that this glycopeptide can alter glycan structures on tumor cells, facilitating immune evasion. Studies indicated that tumor cells expressing altered glycosylation patterns could evade detection by immune cells, highlighting the importance of targeting such pathways for cancer therapy .
Mécanisme D'action
The mechanism of action of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves its interaction with specific receptors on the cell surface. These interactions trigger signaling pathways that influence various cellular processes such as adhesion, migration, and immune response. The compound’s structure allows it to bind with high affinity to certain proteins, thereby modulating their function .
Comparaison Avec Des Composés Similaires
GlcNAc beta(1-3)GalNAc-alpha-Thr: This compound lacks the additional GlcNAc residue linked at the beta(1-6) position.
GlcNAc beta(1-4)GalNAc-alpha-Thr: This compound has a different linkage pattern between the sugar residues.
Uniqueness: GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is unique due to its specific glycosylation pattern, which influences its binding properties and biological activity. The presence of both beta(1-3) and beta(1-6) linkages provides a distinct structural conformation that is crucial for its function in biological systems .
Activité Biologique
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is a complex glycosylated compound involved in various biological processes, particularly in the context of glycoprotein synthesis and signaling pathways. This article delves into its biological activity, highlighting its structural properties, enzymatic interactions, and implications in health and disease.
Structural Overview
Molecular Composition :
- Molecular Formula : C28H48N4O18
- Molecular Weight : 728.702 g/mol
- CAS Number : 1304646-03-4
This compound consists of a threonine residue linked to a branched oligosaccharide structure, which includes two N-acetylglucosamine (GlcNAc) units and one galactose (Gal) unit. The specific glycosidic linkages (beta(1-3) and beta(1-6)) are critical for its biological function.
1. Role in Glycoprotein Synthesis
This compound is integral to the synthesis of O-linked glycoproteins. These glycoproteins are essential for cell signaling, adhesion, and immune responses. The presence of GlcNAc residues is particularly important for the recognition and binding of lectins, which can influence cellular interactions.
2. Enzymatic Interactions
The compound serves as a substrate for various glycosyltransferases, including:
- Core 2 GlcNAc-transferase (C2GnT) : This enzyme catalyzes the transfer of GlcNAc to GalNAc residues, facilitating the formation of complex O-glycan structures that are crucial for normal cellular functions and development .
The activity of C2GnT has been shown to be developmentally regulated, with implications in cancer biology where altered glycosylation patterns can affect tumor progression and metastasis .
Case Study 1: Glycosylation in Cancer
Research indicates that the expression levels of glycosyltransferases involved in synthesizing O-glycan cores are often disrupted in cancer cells. For instance, studies have shown that metastatic colon and prostate cancer cells exhibit reduced levels of core 3 glycans synthesized by C3GnT, leading to increased cell migration and invasion capabilities .
Case Study 2: Thyroid Carcinoma
In thyroid carcinoma, altered N-glycan profiles have been observed, with significant increases in complex-type glycans. These changes may correlate with the expression of specific glycosyltransferases that utilize substrates like this compound, highlighting its potential role as a biomarker for tumor differentiation .
Enzymatic Assays
Recent advancements have led to the development of sensitive assays to measure the activity of enzymes like C2GnT that utilize this compound as a substrate. These assays can detect low concentrations of products formed during glycosylation reactions, enhancing our understanding of glycan biosynthesis under physiological and pathological conditions .
Propriétés
IUPAC Name |
(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44)/t8-,12+,13+,14+,15+,16+,17+,18+,19-,20-,21+,22-,23-,24-,26-,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIHOSGHOVCLLL-NQHHJXOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)NC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N4O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693688 | |
Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1304646-03-4 | |
Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.